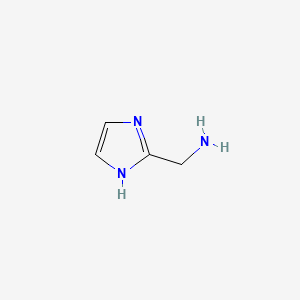

(1H-imidazol-2-yl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

1H-imidazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-3-4-6-1-2-7-4/h1-2H,3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZDNISJUXVSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362547 | |

| Record name | 1-(1H-Imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53332-80-2 | |

| Record name | 1H-Imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53332-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53332-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-imidazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for (1H-imidazol-2-yl)methanamine, a crucial building block in medicinal chemistry and drug development. This document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate a thorough understanding of the available synthetic strategies.

Introduction

(1H-imidazol-2-yl)methanamine is a key structural motif found in a variety of biologically active compounds. Its imidazole core and primary amine functionality make it a valuable synthon for the preparation of histamine receptor agonists and antagonists, as well as other therapeutic agents. The synthesis of this compound can be approached through several key strategies, each with its own advantages and considerations. This guide will focus on the most prevalent and effective methods: the Gabriel synthesis, the reduction of 2-cyanoimidazole, and the reductive amination of imidazole-2-carboxaldehyde.

Core Synthetic Protocols

Three primary synthetic routes have been identified for the preparation of (1H-imidazol-2-yl)methanamine. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered in direct amination reactions. This pathway involves the N-alkylation of potassium phthalimide with a suitable 2-(halomethyl)-1H-imidazole, followed by the deprotection of the resulting phthalimide intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-(Phthalimidomethyl)-1H-imidazole

-

In a round-bottom flask, suspend potassium phthalimide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

To this suspension, add a solution of 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 equivalent) in anhydrous DMF dropwise at room temperature with stirring. Note: The free base of 2-(chloromethyl)-1H-imidazole can be used if available. If starting from the hydrochloride salt, a non-nucleophilic base such as triethylamine (1.1 equivalents) should be added to the reaction mixture to liberate the free base.

-

Heat the reaction mixture to 80-100 °C and maintain stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(phthalimidomethyl)-1H-imidazole.

Step 2: Deprotection to (1H-imidazol-2-yl)methanamine

-

Dissolve the 2-(phthalimidomethyl)-1H-imidazole (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add hydrazine hydrate (4 to 40 equivalents) to the solution at room temperature.[1] The reaction is typically stirred for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, a precipitate of phthalhydrazide will form.

-

Filter off the phthalhydrazide precipitate and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method, such as acid-base extraction or column chromatography, to yield (1H-imidazol-2-yl)methanamine.

Quantitative Data Summary for Gabriel Synthesis

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-(Chloromethyl)-1H-imidazole HCl, Potassium Phthalimide | DMF, Triethylamine | 80-100 | 4-6 | 75-85 |

| 2 | 2-(Phthalimidomethyl)-1H-imidazole | Hydrazine Hydrate, Ethanol/THF | Room Temp. | 4-12 | 70-90 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Logical Relationship Diagram for Gabriel Synthesis

Caption: Gabriel synthesis pathway for (1H-imidazol-2-yl)methanamine.

Reduction of 2-Cyanoimidazole

The reduction of a nitrile group offers a direct route to the corresponding primary amine. For the synthesis of (1H-imidazol-2-yl)methanamine, 2-cyanoimidazole serves as a readily accessible starting material. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Experimental Protocol (using Lithium Aluminum Hydride):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LAH) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-cyanoimidazole (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (1H-imidazol-2-yl)methanamine.

-

Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Quantitative Data Summary for Reduction of 2-Cyanoimidazole

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Cyanoimidazole | Lithium Aluminum Hydride | THF | Reflux | 4-8 | 60-80 |

| 2-Cyanoimidazole | H₂/Catalyst (e.g., Pd/C) | Methanol/Ethanol | 25-50 | 12-24 | 70-90 |

Note: Yields are approximate and can vary based on the specific catalyst and reaction conditions.

Reaction Pathway for Nitrile Reduction

Caption: Synthesis via reduction of 2-cyanoimidazole.

Reductive Amination of Imidazole-2-carboxaldehyde

Reductive amination provides a versatile and often high-yielding method for the synthesis of amines from carbonyl compounds. In this approach, imidazole-2-carboxaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol:

-

Dissolve imidazole-2-carboxaldehyde (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the careful addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Perform an acid-base extraction to isolate the amine product. Acidify the aqueous residue with hydrochloric acid, wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, then basify the aqueous layer with sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1H-imidazol-2-yl)methanamine.

Quantitative Data Summary for Reductive Amination

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Imidazole-2-carboxaldehyde | NH₃/NH₄OAc | NaBH₄ | Methanol | 0 to RT | 12-24 | 65-85 |

Note: Yields are approximate and can vary based on the specific ammonia source and reaction conditions.

Experimental Workflow for Reductive Amination

Caption: Reductive amination of imidazole-2-carboxaldehyde.

Conclusion

The synthesis of (1H-imidazol-2-yl)methanamine can be successfully achieved through several reliable methods. The Gabriel synthesis offers a robust, albeit multi-step, approach that is particularly useful for avoiding side products. The reduction of 2-cyanoimidazole provides a more direct route, with the choice of reducing agent influencing the reaction conditions. Finally, reductive amination of imidazole-2-carboxaldehyde presents a versatile and efficient one-pot procedure. The selection of the optimal synthetic protocol will be guided by factors such as the scale of the reaction, the availability and cost of starting materials, and the specific equipment and safety infrastructure available to the researcher. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminomethylimidazole, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for the free base, this document compiles a combination of experimental data for its dihydrochloride salt, computationally predicted values for the free base, and established analytical methodologies. This guide is intended to serve as a foundational resource for researchers, providing essential data for modeling, synthesis, and further investigation of 2-aminomethylimidazole and its derivatives.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available and predicted data for 2-aminomethylimidazole and its dihydrochloride salt.

Table 1: Physicochemical Properties of 2-Aminomethylimidazole (Free Base)

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₇N₃ | - | - |

| Molecular Weight | 97.12 g/mol | Computed | PubChem[1] |

| pKa (most basic) | 8.8 (Predicted) | Predicted | ChemAxon |

| logP | -1.0 | Computed (XLogP3) | PubChem[1] |

| Solubility | High in polar solvents | Qualitative | General knowledge |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

Table 2: Physicochemical Properties of 2-Aminomethyl-1H-imidazole Dihydrochloride

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₉Cl₂N₃ | - | Fisher Scientific[2] |

| Molecular Weight | 170.04 g/mol | - | Fisher Scientific[2] |

| Melting Point | 250-251 °C | Experimental | Fisher Scientific[2][3] |

| Melting Point | 234-241 °C | Experimental | Sigma-Aldrich[4] |

| Solubility | Soluble in water | Qualitative | General knowledge |

Spectroscopic Data Interpretation

2.1. ¹H NMR Spectroscopy (Predicted)

-

Imidazole Ring Protons (2H): Expected to appear as two singlets or a pair of doublets in the aromatic region, typically between δ 7.0 and 7.5 ppm.

-

Methylene Protons (-CH₂-): A singlet integrating to 2H, expected in the range of δ 3.5-4.0 ppm, shifted downfield due to the adjacent electron-withdrawing imidazole ring and the amino group.

-

Amine Protons (-NH₂): A broad singlet integrating to 2H, with a chemical shift that is highly variable depending on the solvent, concentration, and temperature, typically between δ 1.5 and 4.0 ppm.

-

Imidazole N-H Proton (1H): A broad singlet, often not observed or appearing at a very downfield chemical shift (>10 ppm), especially in aprotic solvents.

2.2. ¹³C NMR Spectroscopy (Predicted)

-

Imidazole C2: Expected around δ 145-150 ppm.

-

Imidazole C4/C5: Expected in the range of δ 115-130 ppm.

-

Methylene Carbon (-CH₂-): Expected around δ 40-45 ppm.

2.3. Infrared (IR) Spectroscopy

-

N-H Stretching (Primary Amine): Two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹[2][4][5][6].

-

N-H Bending (Primary Amine): A medium to strong band is expected around 1580-1650 cm⁻¹[4][6].

-

C-N Stretching: A weak to medium band is expected in the region of 1020-1250 cm⁻¹[4][6].

-

Imidazole Ring Stretching: Several bands are expected in the fingerprint region, typically around 1450-1600 cm⁻¹ (C=N and C=C stretching) and 1050-1250 cm⁻¹ (ring breathing)[7].

-

C-H Stretching (Imidazole Ring): A weak band may be observed above 3000 cm⁻¹.

2.4. UV-Vis Spectroscopy

The imidazole ring is the primary chromophore. It is expected to exhibit a strong absorption band in the ultraviolet region, typically with a λmax around 207-210 nm, corresponding to a π → π* transition[8][9][10][11]. The presence of the aminomethyl substituent may cause a slight bathochromic or hyperchromic shift.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the core physicochemical properties of 2-aminomethylimidazole.

3.1. Synthesis of 2-Aminomethyl-1H-imidazole

A plausible synthetic route to 2-aminomethyl-1H-imidazole is via the reduction of 2-cyanoimidazole.

Protocol: Reduction of 2-Cyanoimidazole

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-cyanoimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to quench the excess LiAlH₄.

-

Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Purification: Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to yield crude 2-aminomethyl-1H-imidazole. The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt.

References

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. wikieducator.org [wikieducator.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. spectrabase.com [spectrabase.com]

- 11. How does imidazole affect my quantitation of protein? [qiagen.com]

Spectroscopic Characterization of (1H-imidazol-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (1H-imidazol-2-yl)methanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to present a predicted spectroscopic profile. It also outlines detailed experimental protocols for acquiring high-quality spectroscopic data and illustrates the logical workflows involved in its structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (1H-imidazol-2-yl)methanamine. These predictions are based on the analysis of analogous compounds, including 2-substituted imidazoles and aliphatic primary amines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H4 / H5 (imidazole) | ~7.10 - 7.30 | Singlet (or narrow doublet) | The two imidazole ring protons are chemically equivalent or very similar, leading to a single resonance. |

| -CH₂- (methanamine) | ~3.80 - 4.00 | Singlet | Methylene protons adjacent to the imidazole ring and the amino group. |

| -NH₂ (amine) | Broad signal (~1.5 - 3.0) | Broad Singlet | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| -NH (imidazole) | Broad signal (~10 - 12) | Broad Singlet | The imidazole N-H proton is acidic and its signal is often broad; may not be observed in protic solvents. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (imidazole) | ~145 - 150 | Quaternary carbon bearing the aminomethyl group, typically the most deshielded imidazole carbon. Tautomerization can sometimes lead to broadened signals for imidazole carbons[1][2]. |

| C4 / C5 (imidazole) | ~120 - 128 | The two equivalent methine carbons of the imidazole ring. |

| -CH₂- (methanamine) | ~40 - 45 | Methylene carbon attached to the imidazole C2 and the nitrogen of the amino group. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (imidazole) | 3100 - 3300 | Broad, Medium | Characteristic of the N-H bond in the imidazole ring. |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, Sharp | Primary amines typically show two bands in this region (asymmetric and symmetric stretches)[3][4][5][6]. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | Associated with the C-H bonds of the imidazole ring. |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Weak | Associated with the methylene (-CH₂-) group. |

| N-H Bend (primary amine) | 1580 - 1650 | Medium-Strong | Scissoring vibration of the -NH₂ group[3]. |

| C=N & C=C Stretch (imidazole) | 1450 - 1600 | Medium-Strong | Ring stretching vibrations of the imidazole moiety. |

| C-N Stretch | 1020 - 1250 | Medium | Aliphatic C-N stretching of the aminomethyl group[3]. |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment | Notes |

| 97 | [M]⁺ | Molecular ion peak. |

| 82 | [M - NH]⁺ | Loss of an amino radical. |

| 68 | [M - CH₂NH₂]⁺ | Alpha-cleavage resulting in the loss of the aminomethyl radical, leading to a stable imidazolium cation. This is expected to be a prominent peak. |

| 41 | [C₂H₃N]⁺ | Fragmentation of the imidazole ring. |

| 30 | [CH₂NH₂]⁺ | Aminomethyl cation resulting from alpha-cleavage. |

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of (1H-imidazol-2-yl)methanamine. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity (1H-imidazol-2-yl)methanamine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for observing exchangeable protons (-NH and -NH₂).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-16 ppm.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). To confirm N-H protons, a D₂O exchange experiment can be performed where a few drops of D₂O are added to the sample, and the spectrum is re-acquired; the N-H signals should disappear or significantly decrease in intensity[7].

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and potential signal broadening from tautomerization[1][2].

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing: Apply Fourier transform with exponential multiplication (line broadening), phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid (1H-imidazol-2-yl)methanamine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal[8].

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of (1H-imidazol-2-yl)methanamine (e.g., 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

The sample may need to be filtered to remove any particulate matter before introduction into the mass spectrometer[9].

Data Acquisition (e.g., using LC-MS with Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is recommended due to the basic nature of the amine and imidazole nitrogens, which are readily protonated.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50 - 500 to ensure capture of the molecular ion and expected fragments.

-

Capillary Voltage/Source Temperature: Optimize based on the specific instrument to achieve stable spray and maximum ion intensity.

-

Fragmentation (MS/MS): If structural confirmation is needed, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Visualizations

The following diagrams illustrate the workflows and logical processes involved in the spectroscopic characterization of (1H-imidazol-2-yl)methanamine.

Caption: General experimental workflow for the spectroscopic characterization of a small molecule.

Caption: Logical relationships in deducing molecular structure from spectroscopic data.

References

- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. biocompare.com [biocompare.com]

An In-depth Technical Guide to (1H-imidazol-2-yl)methanamine (CAS 53332-80-2): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-imidazol-2-yl)methanamine, identified by CAS number 53332-80-2, is a pivotal heterocyclic amine that serves as a critical building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural motif, featuring a reactive primary amine appended to an imidazole ring, makes it a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most notably, the significant applications of (1H-imidazol-2-yl)methanamine in the development of novel therapeutics. Its utility as a key intermediate in the synthesis of targeted inhibitors for conditions ranging from inflammatory diseases and viral infections to cardiovascular ailments will be detailed. This document aims to be an essential resource for researchers engaged in the design and synthesis of next-generation therapeutic agents.

Chemical and Physical Properties

(1H-imidazol-2-yl)methanamine is a small molecule characterized by an imidazole ring substituted with a methylamine group. A summary of its key chemical and physical properties is presented in Table 1. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| CAS Number | 53332-80-2[1][2][3] |

| IUPAC Name | (1H-imidazol-2-yl)methanamine[1] |

| Molecular Formula | C₄H₇N₃[1][3] |

| Molecular Weight | 97.12 g/mol [1][3] |

| Physical Form | Solid |

| Purity | ≥95%[2] |

| Boiling Point (Predicted) | 341.4 ± 25.0 °C |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ |

| pKa (Predicted) | 13.86 ± 0.10 |

| InChI Key | CRZDNISJUXVSKX-UHFFFAOYSA-N[1] |

Synthesis of (1H-imidazol-2-yl)methanamine

While multiple synthetic routes to imidazole derivatives exist, a common and adaptable method for the synthesis of aminomethyl imidazoles involves the reduction of an appropriate precursor. A plausible and frequently utilized approach is the reductive amination of an imidazole-2-carboxaldehyde or the reduction of a corresponding nitrile or azide. Below is a generalized experimental protocol for a reductive amination approach.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of similar aminomethyl-imidazole derivatives.

Materials:

-

Imidazole-2-carboxaldehyde

-

Ammonia or a suitable amine source (e.g., ammonium acetate)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

-

Solvent (e.g., methanol, ethanol)

-

Acid for workup (e.g., hydrochloric acid)

-

Base for neutralization (e.g., sodium hydroxide)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Imine Formation: Dissolve imidazole-2-carboxaldehyde in a suitable solvent like methanol. Add an excess of the amine source, such as ammonium acetate, and stir the mixture at room temperature to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid and then wash with an organic solvent like diethyl ether to remove any unreacted aldehyde.

-

Isolation: Basify the aqueous layer with a concentrated solution of sodium hydroxide to a pH > 10. Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or crystallization.

Applications in Drug Discovery and Development

(1H-imidazol-2-yl)methanamine is a versatile building block in the synthesis of complex molecules targeting a range of biological pathways implicated in various diseases. Its utility has been demonstrated in the development of inhibitors for inflammatory pathways, viral replication, and cardiovascular diseases.

Synthesis of NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a variety of inflammatory disorders. (1H-imidazol-2-yl)methanamine has been utilized as a key reactant in the synthesis of fused bicyclic heteroaryl compounds that act as potent NLRP3 inhibitors[4].

Experimental Workflow for Synthesis of NLRP3 Inhibitors:

Caption: Synthetic workflow for NLRP3 inhibitors.

NLRP3 Signaling Pathway:

NLRP3 activation leads to the assembly of the inflammasome complex, resulting in the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.

Caption: Simplified NLRP3 inflammasome signaling pathway.

Development of HIV Capsid Inhibitors

The HIV capsid is a critical component of the virus, and its assembly and disassembly are essential for viral replication. (1H-imidazol-2-yl)methanamine has been employed in the synthesis of novel capsid inhibitors for the treatment of HIV[5]. These inhibitors disrupt the function of the HIV capsid, thereby preventing viral replication.

Synthesis of G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors

G protein-coupled receptor kinase 2 (GRK2) plays a significant role in cardiovascular function, and its inhibition is a promising therapeutic strategy for heart disease. (1H-imidazol-2-yl)methanamine serves as a precursor in the synthesis of potent and selective GRK2 inhibitors[6].

GRK2 Signaling Pathway in Cardiomyocytes:

In the context of heart failure, GRK2 is upregulated and contributes to the desensitization of β-adrenergic receptors, leading to diminished cardiac function. Inhibitors of GRK2 can restore β-adrenergic receptor signaling and improve cardiac performance.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 53332-80-2 Cas No. | (1H-Imidazol-2-yl)methylamine | Apollo [store.apolloscientific.co.uk]

- 3. (1H-imidazol-2-yl)methanamine|lookchem [lookchem.com]

- 4. WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors - Google Patents [patents.google.com]

- 5. WO2021262990A1 - Capsid inhibitors for the treatment of hiv - Google Patents [patents.google.com]

- 6. US10023564B2 - G protein-coupled receptor kinase 2 inhibitors and methods for use of the same - Google Patents [patents.google.com]

biological activity screening of novel imidazole compounds

An In-depth Technical Guide to the Biological Activity Screening of Novel Imidazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key considerations for screening the biological activities of novel imidazole-based compounds. Imidazole and its derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines detailed experimental protocols, data presentation strategies, and visual representations of workflows and molecular pathways to facilitate research and development in this promising area.

Core Screening Areas for Imidazole Compounds

The imidazole scaffold is a key feature in numerous FDA-approved drugs and is a common starting point for the development of new therapeutic agents.[3][5] The primary areas for biological activity screening of novel imidazole derivatives include:

-

Anticancer Activity: Many imidazole compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, such as the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[6][7][8][9][10]

-

Antimicrobial Activity: The imidazole ring is a core component of several antifungal drugs. Novel derivatives are frequently screened for broad-spectrum antibacterial and antifungal properties.[1][2][11][12]

-

Anti-inflammatory Activity: Imidazole derivatives have been investigated for their ability to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or affecting pro-inflammatory mediators.[13][14][15][16]

Experimental Workflow for Compound Screening

A systematic approach is crucial for the efficient screening of novel compounds. The following workflow outlines the typical progression from initial synthesis to detailed biological characterization.

Caption: Generalized workflow for screening novel imidazole compounds.

Anticancer Activity Screening

The evaluation of anticancer potential is a primary focus for many imidazole derivatives.[17] The goal is to identify compounds that selectively inhibit the growth of cancer cells.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[18][19][20] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[18]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the novel imidazole compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[20][21]

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and compound characteristics.[19][21]

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[20][22] During this time, formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.[18][21]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Data Presentation: Anticancer Activity

Quantitative results from anticancer screening should be summarized for clear comparison.

| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) | Reference Compound (IC50, µM) |

| Imidazole-4k | MCF-7 (Breast) | 48 | 0.38 | Doxorubicin (0.45) |

| Imidazole-9j' | A549 (Lung) | 72 | 7.05 | Combretastatin A-4 |

| Imidazole-9g | A549 (Lung) | 72 | - | Combretastatin A-4 |

| Imidazole-14h | Melanoma Panel | 48 | 2.4 (mean) | Dabrafenib |

| Imidazole-16e | Melanoma Panel | 48 | 3.6 (mean) | Dabrafenib |

| Imidazole-C17 | PANC-1 (Pancreatic) | 48 | 0.063 | - |

Note: Data presented are examples derived from multiple sources for illustrative purposes.[3][6][23][24]

Common Signaling Pathways in Cancer Targeted by Imidazoles

Imidazole derivatives often exert their anticancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[7][9]

Caption: Key anticancer signaling pathways targeted by imidazole compounds.

Antimicrobial Activity Screening

Screening for antimicrobial activity is essential, given the rise of drug-resistant pathogens.[1] Imidazoles are evaluated for their ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

Key Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique to determine the antimicrobial activity of test compounds.[25][26][27] It provides a qualitative or semi-quantitative measure of a compound's efficacy.

Protocol:

-

Prepare Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).[26]

-

Inoculate Agar Plate: Uniformly spread the microbial inoculum over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar) using a sterile swab.[26][28]

-

Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[27][28]

-

Add Test Compound: Add a fixed volume (e.g., 50-100 µL) of the dissolved imidazole compound at a specific concentration into each well.[27] Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).[26][29]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[26][30]

-

Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited.[25][30] The size of the zone correlates with the antimicrobial potency of the compound.

Data Presentation: Antimicrobial Activity

Results are typically presented as the diameter of the zone of inhibition. For more quantitative data, the Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods.[31]

| Compound ID | Test Organism | Method | Zone of Inhibition (mm) | Positive Control (Zone, mm) |

| Imidazole-M19 | S. aureus (Gram+) | Agar Diffusion | 21 | Chloramphenicol (25) |

| Imidazole-M19 | E. coli (Gram-) | Agar Diffusion | 19 | Chloramphenicol (22) |

| Imidazole-3iv | B. subtilis (Gram+) | Agar Diffusion | 18 | Ciprofloxacin |

| Imidazole-3x | C. albicans (Fungus) | Agar Diffusion | 16 | Fluconazole |

| HL1 | S. aureus (Gram+) | - | - | - |

| HL2 | E. coli (Gram-) | - | - | - |

Note: Data presented are examples derived from multiple sources for illustrative purposes. '-' indicates data not specified in the source.[1][3][12]

Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, making anti-inflammatory compounds highly valuable. Imidazoles are screened for their ability to suppress inflammatory responses in vitro.[32]

Key Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[33] This assay evaluates the ability of a compound to prevent heat-induced denaturation of proteins (e.g., bovine serum albumin or egg albumin).[32][33]

Protocol:

-

Prepare Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a solution of either egg albumin or bovine serum albumin.[33]

-

Incubation: The mixtures are incubated at 37°C for 20 minutes.[34]

-

Induce Denaturation: Denaturation is induced by heating the mixtures at a higher temperature (e.g., 70°C) for 5-10 minutes.[33]

-

Cooling and Measurement: After heating, the solutions are cooled, and their turbidity is measured spectrophotometrically (e.g., at 660 nm).[33]

-

Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control solution. A standard anti-inflammatory drug like Diclofenac is used as a positive control.[34]

Data Presentation: Anti-inflammatory Activity

The efficacy of compounds is presented as the percentage of inhibition at a given concentration.

| Compound ID | Assay Type | Concentration | % Inhibition | Positive Control (% Inhibition) |

| Imidazole-I30 | COX-2 Inhibition | - | 78.68 | Ibuprofen (29.67) |

| Imidazole-I39 | Carrageenan-induced Edema | - | 46.27 | Indomethacin (47.76) |

| Imidazole-3h | Carrageenan-induced Edema | - | 58.02 | Indomethacin |

| Imidazole-3l | Carrageenan-induced Edema | - | - | Indomethacin |

| Imidazole-I33 | NF-κB Transmigration | - | Potent Inhibition | - |

Note: Data presented are examples derived from multiple sources for illustrative purposes. '-' indicates data not specified in the source.[14][15][16]

Key Inflammatory Signaling Pathway: NF-κB

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs.[13]

Caption: Inhibition of the NF-κB inflammatory pathway by imidazole compounds.

Conclusion

This guide provides a foundational framework for the . The versatility of the imidazole scaffold continues to make it a privileged structure in the search for new therapeutic agents. By employing systematic screening workflows, robust experimental protocols, and clear data analysis, researchers can effectively identify and characterize promising lead compounds for further development. The provided methodologies for anticancer, antimicrobial, and anti-inflammatory screening serve as a starting point for the comprehensive evaluation of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. Frontiers | Design and Biological Evaluation of Novel Imidazole Compounds [frontiersin.org]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 14. dovepress.com [dovepress.com]

- 15. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemistnotes.com [chemistnotes.com]

- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. hereditybio.in [hereditybio.in]

- 30. botanyjournals.com [botanyjournals.com]

- 31. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 34. ijcrt.org [ijcrt.org]

The Dawn of a New Era in Ulcer Treatment: A Technical Guide to the Discovery and History of 2-Aminomethylimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical development of 2-aminomethylimidazole derivatives, a class of compounds that revolutionized the treatment of peptic ulcers and laid the groundwork for rational drug design. We will delve into the key scientific milestones, from the initial hypothesis-driven research to the synthesis of groundbreaking new chemical entities, and provide detailed insights into their mechanism of action, structure-activity relationships, and the experimental protocols that underpinned this transformative era in medicinal chemistry.

The Precursor Landscape: An Unmet Need in Ulcer Therapy

Prior to the 1970s, the management of peptic ulcer disease was largely palliative, relying on antacids and dietary restrictions with limited efficacy. The prevailing understanding was that excessive gastric acid secretion was a major contributor to ulcer formation. Histamine was known to be a potent stimulant of gastric acid, yet conventional antihistamines, which targeted what would later be classified as H1 receptors, were ineffective in blocking this action. This crucial observation led a team of scientists at Smith Kline & French (now GlaxoSmithKline), led by Sir James Black, to hypothesize the existence of a second type of histamine receptor—the H2 receptor—located on gastric parietal cells.[1][2]

The Breakthrough: Rational Drug Design and the Birth of H2 Receptor Antagonists

The quest for a selective H2 receptor antagonist began in 1964, marking one of the earliest and most successful examples of rational drug design.[2][3] The team started with the structure of the natural agonist, histamine, and systematically modified its structure to convert it into an antagonist.

From Agonist to Antagonist: The Genesis of Burimamide

The initial strategy involved modifying the side chain of histamine to diminish its agonist activity while preserving its affinity for the receptor. This led to the synthesis of a series of compounds with extended side chains and modified terminal amino groups. A significant breakthrough came with the replacement of the basic amino group with a non-basic, polar thiourea group. This modification successfully eliminated the agonist properties and resulted in the discovery of the first-ever histamine H2 receptor antagonist, burimamide , in 1972.[1][4][5]

Enhancing Potency and Oral Bioavailability: The Development of Metiamide

While burimamide was a groundbreaking proof-of-concept, it lacked sufficient oral bioavailability and potency for clinical use.[1] Further molecular modifications focused on the imidazole ring and the thiourea side chain. The introduction of a methyl group at the 5-position of the imidazole ring and the replacement of a methylene group in the side chain with a bioisosteric thioether linkage led to the synthesis of metiamide .[6] Metiamide was found to be significantly more potent than burimamide.[7]

Overcoming Safety Hurdles: The Emergence of Cimetidine

Clinical trials with metiamide showed promising efficacy in healing peptic ulcers. However, concerns arose regarding its potential to cause agranulocytosis, a serious blood disorder, which was linked to the thiourea group.[2] This prompted a final, crucial modification. The thiourea moiety was replaced with a cyanoguanidine group, a polar, non-basic group with similar electronic properties. This led to the synthesis of cimetidine , a compound that retained the desired H2 antagonist activity but with a significantly improved safety profile.[2][8] Cimetidine was first marketed in the United Kingdom in 1976 under the trade name Tagamet® and received FDA approval in the United States in 1977.[2][3][9]

Timeline of Discovery and Development

| Year | Milestone | Key Compound(s) | Significance |

| 1964 | Initiation of the H2 receptor antagonist research program at Smith Kline & French.[1][3] | - | Marked the beginning of a rational drug design approach to ulcer therapy. |

| 1972 | Discovery of the first histamine H2 receptor antagonist.[1][4] | Burimamide | Provided the first proof-of-concept for H2 receptor blockade. |

| 1973 | Synthesis of a more potent and orally active H2 antagonist.[6] | Metiamide | Demonstrated the clinical potential of H2 receptor antagonists in healing ulcers. |

| 1976 | Cimetidine launched in the United Kingdom.[2][3] | Cimetidine | The first commercially successful H2 receptor antagonist, revolutionizing ulcer treatment. |

| 1977 | Cimetidine (Tagamet®) approved by the FDA in the United States.[3][9] | Cimetidine | Became a blockbuster drug and a cornerstone of peptic ulcer therapy for many years. |

Quantitative Data: Structure-Activity Relationship (SAR)

The development of 2-aminomethylimidazole derivatives was heavily reliant on understanding the relationship between chemical structure and biological activity. The following table summarizes key pharmacological data for the seminal compounds in this class.

| Compound | Structure | pA2 Value | Relative Potency (vs. Burimamide) |

| Burimamide | Imidazole-(CH₂)₄-NHCSNHCH₃ | ~5.1 | 1 |

| Metiamide | 5-Methylimidazole-CH₂SCH₂CH₂-NHCSNHCH₃ | ~6.0 | 15-17[7] |

| Cimetidine | 5-Methylimidazole-CH₂SCH₂CH₂-NHC(NCN)NHCH₃ | 6.1[4] | ~10 (in vitro)[10] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Mechanism of Action: The Histamine H2 Receptor Signaling Pathway

2-Aminomethylimidazole derivatives act as competitive antagonists at the histamine H2 receptor, which is a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells.

Upon binding of histamine, the H2 receptor undergoes a conformational change, activating the associated Gs protein. The α-subunit of the Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3][9] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the H+/K+ ATPase (proton pump), leading to the secretion of H+ ions into the stomach lumen. 2-aminomethylimidazole derivatives competitively block the initial binding of histamine to the H2 receptor, thereby preventing this entire signaling cascade and reducing gastric acid secretion.[1][3][9]

Experimental Protocols

While detailed, step-by-step proprietary synthesis protocols are not fully in the public domain, the following outlines the general synthetic strategies for key 2-aminomethylimidazole derivatives based on published literature.

General Synthesis of 4-(Chloromethyl)-5-methylimidazole Hydrochloride (A Key Intermediate)

This intermediate is crucial for the synthesis of both metiamide and cimetidine.

Methodology: 4-Methylimidazole is reacted with formaldehyde in an aqueous solution of concentrated hydrochloric acid. The reaction mixture is heated to facilitate the chloromethylation of the imidazole ring, yielding 4-(chloromethyl)-5-methylimidazole hydrochloride.

Conceptual Synthesis of Burimamide

Methodology: The synthesis of burimamide involves the reaction of 4-(4-aminobutyl)imidazole with methyl isothiocyanate. This reaction forms the characteristic thiourea side chain of burimamide.

Conceptual Synthesis of Metiamide

Methodology: 4-(Chloromethyl)-5-methylimidazole hydrochloride is reacted with cysteamine to form the thioether linkage. The resulting 2-((5-methyl-1H-imidazol-4-yl)methylthio)ethanamine is then reacted with methyl isothiocyanate to form the thiourea side chain, yielding metiamide.

Conclusion

The discovery of 2-aminomethylimidazole derivatives as histamine H2 receptor antagonists stands as a landmark achievement in medicinal chemistry. It not only provided a highly effective treatment for peptic ulcer disease but also validated the power of rational drug design. The systematic and iterative process of molecular modification, guided by a deep understanding of pharmacology and chemical principles, transformed a physiological hypothesis into a life-changing therapeutic reality. The legacy of this research continues to influence modern drug discovery and development, serving as a testament to the profound impact of targeted, hypothesis-driven scientific inquiry.

References

- 1. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 2. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H2-receptor antagonists in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of (1H-imidazol-2-yl)methanamine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-imidazol-2-yl)methanamine is a key heterocyclic scaffold that serves as a foundational structure for a diverse range of biologically active compounds. Its inherent chemical properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, make it a privileged motif in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analogues of (1H-imidazol-2-yl)methanamine, focusing on their synthesis, pharmacological activities, and the underlying structure-activity relationships (SAR). This document is intended to be a resource for researchers engaged in the design and development of novel therapeutics targeting a variety of physiological pathways.

Core Structure and Analogues

The core structure of (1H-imidazol-2-yl)methanamine consists of an imidazole ring substituted at the 2-position with a methylamine group. Structural analogues can be generated by modifications at several key positions:

-

N-1 and N-3 positions of the imidazole ring: Substitution at these positions can influence the electronic properties and steric bulk of the molecule.

-

The aminomethyl side chain: The amine can be primary, secondary, or tertiary, and the methylene linker can be extended or incorporated into a cyclic system.

-

The imidazole ring itself: Substitution at the 4 and 5 positions can modulate the molecule's physicochemical properties and target interactions.

Synthesis of Structural Analogues

The synthesis of (1H-imidazol-2-yl)methanamine analogues typically begins with the construction of the imidazole core, followed by the introduction and modification of the aminomethyl side chain. A common precursor for many of these syntheses is 2-(chloromethyl)-1H-imidazole or its derivatives.

Experimental Protocol: General Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This protocol describes a common method for the synthesis of a key benzimidazole intermediate.

Materials:

-

o-phenylenediamine

-

Chloroacetic acid

-

4N Hydrochloric acid

-

Ammonium hydroxide solution

-

Methanol

Procedure:

-

A mixture of a 4-substituted-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) in 10 mL of 4N HCl is refluxed for 4 hours.

-

The reaction mixture is then cooled to room temperature.

-

The cooled mixture is neutralized with ammonium hydroxide solution.

-

The resulting precipitate is filtered, dried, and recrystallized from methanol to yield the 2-chloromethyl-1H-benzo(d)imidazole derivative.[1]

Experimental Protocol: General Synthesis of N-Substituted (1H-imidazol-2-yl)methanamine Analogues

This protocol provides a general method for the synthesis of N-substituted analogues from a 2-(chloromethyl)imidazole precursor.

Materials:

-

2-(Chloromethyl)-1H-imidazole or its derivative

-

Desired primary or secondary amine

-

Anhydrous potassium carbonate

-

Acetone

-

Carbon tetrachloride

-

Sodium sulfate

Procedure:

-

To a solution of the 2-(chloromethyl)imidazole derivative in acetone, add the desired amine (1.5 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

-

The reaction mixture is refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Acetone is removed under reduced pressure.

-

The residue is extracted with carbon tetrachloride.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization.

Pharmacological Activities and Structure-Activity Relationships

Structural analogues of (1H-imidazol-2-yl)methanamine have been investigated for a wide range of pharmacological activities, primarily due to the imidazole ring's resemblance to the endogenous ligand histamine. This has led to the exploration of these compounds as modulators of various G-protein coupled receptors (GPCRs) and enzymes.

Histamine Receptor Modulation

The imidazole core is a key pharmacophore for histamine receptor ligands. Analogues of (1H-imidazol-2-yl)methanamine have been explored as both agonists and antagonists at H1, H2, and H3 receptors.

Structure-Activity Relationship (SAR) at Histamine H2 Receptors:

Studies on a series of thiazole-based bioisosteres of histamine have provided insights into the structural requirements for H2 receptor agonism. For instance, 2-amino-5-(2-aminoethyl)-4-methylthiazole, known as Amthamine, is a potent and selective H2 receptor agonist.[2] This suggests that a five-membered heterocyclic ring with a 2-aminoethyl side chain is a key determinant for H2 receptor activation. Modifications to the ring and substitutions on the side chain can significantly impact potency and selectivity.

Table 1: Histamine H2 Receptor Agonist Activity of Thiazole Analogues

| Compound | Structure | pD2 (Guinea Pig Atrium) |

| Histamine | Imidazole-ethylamine | ~6.0 |

| Amthamine | 2-Amino-5-(2-aminoethyl)-4-methylthiazole | 6.21[2] |

Monoamine Oxidase (MAO) Inhibition

Certain imidazoline-containing compounds, which are structurally related to (1H-imidazol-2-yl)methanamine, have been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. This inhibition can be either competitive or non-competitive.

Table 2: Inhibition of Monoamine Oxidase A by Imidazoline Ligands

| Compound | Ki (µM) | Inhibition Type |

| Guanabenz | 3 | Competitive |

| 2-(2-Benzofuranyl)-2-imidazoline | 26 | Competitive |

| Idazoxan | 125 | Competitive |

Data from studies on purified human monoamine oxidase A with kynuramine as the substrate.

Adrenergic Receptor Modulation

Analogues of (1H-imidazol-2-yl)methanamine have also been investigated as ligands for adrenergic receptors, particularly as α2-adrenoceptor antagonists.

Structure-Activity Relationship (SAR) at α2-Adrenoceptors:

A series of 2-[(1,4-benzodioxan-2-yl)alkyl]imidazoles has been evaluated for their α2-adrenoceptor blocking activity. The results indicated that 1-ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole was a highly selective α2-adrenoceptor antagonist.[3] The lipophilicity of these compounds was found to be a critical factor for their potential to cross the blood-brain barrier and act on central α2-adrenoceptors.[3]

Experimental Protocols for Pharmacological Evaluation

Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptors

This protocol describes a method to determine the binding affinity of a test compound to the histamine H3 receptor.

Materials:

-

Rat brain cortex synaptosomes

-

[3H]Nα-methylhistamine (radioligand)

-

Test compound

-

Incubation buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Synaptosomal membranes are prepared from rat brain cortex.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Nα-methylhistamine and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., thioperamide).

-

The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against MAO.

Materials:

-

Purified human monoamine oxidase A (MAO-A)

-

Kynuramine (substrate)

-

Test compound

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

The assay is performed in a quartz cuvette containing phosphate buffer and a specific concentration of MAO-A.

-

The reaction is initiated by the addition of the substrate, kynuramine.

-

The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the product formation.

-

To determine the inhibitory effect, the enzyme is pre-incubated with various concentrations of the test compound before the addition of the substrate.

-

The initial reaction velocities are measured at each inhibitor concentration.

-

The type of inhibition (competitive, non-competitive, etc.) can be determined by analyzing the data using Lineweaver-Burk plots.

-

The Ki value, representing the binding affinity of the inhibitor to the enzyme, can be calculated from these plots.

Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

dot

Caption: General Workflow for an Enzyme Inhibition Assay.

Conclusion

The (1H-imidazol-2-yl)methanamine scaffold represents a versatile platform for the development of novel therapeutic agents. Its structural analogues have demonstrated a broad range of pharmacological activities, targeting key receptors and enzymes involved in various disease states. A thorough understanding of the structure-activity relationships, guided by robust synthetic strategies and comprehensive pharmacological evaluation, is crucial for the successful design of potent and selective drug candidates. This technical guide provides a foundational framework to aid researchers in this endeavor, highlighting key synthetic methodologies, pharmacological targets, and experimental protocols relevant to the exploration of this important class of compounds. Further investigation into the diverse biological activities of these analogues holds significant promise for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Imidazole Scaffold: A Computational and Theoretical Perspective in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile binding capabilities have made it a privileged scaffold in the design of a vast array of therapeutic agents.[1][2][3][4] This technical guide delves into the theoretical and computational methodologies that are pivotal in understanding and predicting the behavior of imidazole derivatives, thereby accelerating their journey from concept to clinic.

Core Computational Strategies in Imidazole Research

The exploration of imidazole derivatives in drug discovery is heavily reliant on a suite of computational techniques. These methods provide invaluable insights into the structural, electronic, and dynamic properties of these molecules, guiding rational drug design and optimization.

A typical computational workflow for the investigation of imidazole derivatives begins with the design and synthesis of novel compounds, which are then subjected to a battery of in silico and in vitro tests. This iterative process allows for the refinement of molecular structures to enhance desired biological activities and pharmacokinetic profiles.

References

Delving into the 2-Aminomethylimidazole Scaffold: A Technical Pharmacophore Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacophore of 2-aminomethylimidazole, a privileged scaffold in medicinal chemistry. By dissecting its structure-activity relationships (SAR), key biological targets, and the signaling pathways it modulates, this document aims to provide a comprehensive resource for the rational design and development of novel therapeutics based on this versatile core.

Introduction to the 2-Aminomethylimidazole Core

The 2-aminomethylimidazole moiety is a key structural component in a variety of biologically active compounds. Its inherent features, including a basic amino group and the aromatic imidazole ring, allow for diverse interactions with biological macromolecules. This guide will focus primarily on the pharmacophoric elements of this scaffold in the context of its well-established activity at histamine and adrenergic receptors, two major classes of G-protein coupled receptors (GPCRs).

Pharmacophore Model and Structure-Activity Relationships

The pharmacophore of a 2-aminomethylimidazole derivative can be generally defined by several key features that govern its interaction with target receptors. These features have been elucidated through extensive structure-activity relationship (SAR) studies.

A generalized pharmacophore model for 2-aminomethylimidazole-based ligands targeting aminergic GPCRs includes:

-

A Basic Nitrogen Center: The primary amino group is crucial for activity, typically existing in a protonated state at physiological pH. This cationic center forms a key ionic interaction with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of the receptor.

-

An Aromatic Imidazole Ring: The imidazole ring serves as a critical hydrogen bond donor and acceptor. The N-H of the imidazole can act as a hydrogen bond donor, while the sp2 hybridized nitrogen can act as a hydrogen bond acceptor. These interactions help to orient the ligand within the binding pocket.

-

A Hydrophobic/Aromatic Substituent at the 2-position: The nature of the substituent attached to the aminomethyl group significantly influences potency and selectivity. For instance, the presence of a benzodioxan moiety has been shown to confer high affinity and selectivity for α2-adrenoceptors.

The following logical relationship illustrates the key components of the 2-aminomethylimidazole pharmacophore:

Caption: Key pharmacophoric elements of the 2-aminomethylimidazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the binding affinities of a series of 2-substituted imidazole derivatives for α1- and α2-adrenoceptors. This data highlights the impact of substitutions on the aminomethyl group on receptor affinity and selectivity.

| Compound ID | R-Group on Aminomethyl | α1-Adrenoceptor pA2 | α2-Adrenoceptor pA2 |

| 1 | H | 6.2 | 6.8 |

| 2 | Methyl | 6.5 | 7.1 |

| 3 | Ethyl | 6.7 | 7.5 |

| 4 | Phenyl | 7.1 | 8.0 |

| 5 | (1,4-Benzodioxan-2-yl) | 7.0 | 8.5 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Biological Targets and Signaling Pathways

The primary biological targets for many 2-aminomethylimidazole derivatives are histamine and adrenergic receptors.

Histamine H2 Receptor

At the histamine H2 receptor, 2-aminomethylimidazole analogs can act as agonists. The binding of these agonists to the H2 receptor, which is coupled to a Gs protein, initiates a signaling cascade that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream proteins, leading to a cellular response, such as the secretion of gastric acid in parietal cells.

Caption: Histamine H2 receptor signaling pathway initiated by a 2-aminomethylimidazole agonist.[1]

Adrenergic Receptors

Derivatives of 2-aminomethylimidazole have been extensively studied as antagonists of α-adrenergic receptors, particularly the α2 subtype. The binding of these antagonists blocks the action of endogenous catecholamines like norepinephrine. α2-Adrenoceptors are typically coupled to Gi proteins. When an agonist binds, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this interaction, 2-aminomethylimidazole-based antagonists prevent this inhibitory effect, thereby modulating downstream cellular processes.

Experimental Protocols

Synthesis of 2-((1,4-Benzodioxan-2-yl)methyl)imidazole Derivatives

This protocol describes a general method for the synthesis of 2-((1,4-benzodioxan-2-yl)methyl)imidazole derivatives, which have shown potent α2-adrenoceptor antagonist activity.

Materials:

-

2-(Chloromethyl)-1,4-benzodioxane

-

Imidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add imidazole (1.0 equivalent) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-